2-(3-bromophenyl)-5-methyl-1H-imidazole
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Overview
Description
2-(3-Bromophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms The presence of a bromine atom on the phenyl ring and a methyl group on the imidazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-methyl-1H-imidazole can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl ring and the imidazole ring . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.
Another method involves the nucleophilic substitution reaction, where a suitable brominated precursor reacts with an imidazole derivative under basic conditions . This method may require the use of a strong base such as sodium hydride and an aprotic solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of 2-(3-Bromophenyl)-4-methyl-1H-imidazole may involve multi-step synthesis processes. These processes often start with the bromination of a phenyl precursor, followed by the formation of the imidazole ring through cyclization reactions. The use of automated synthesis and purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenyl-imidazole derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, phenyl-imidazole derivatives, and various substituted imidazoles depending on the nucleophile used .
Scientific Research Applications
2-(3-Bromophenyl)-4-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom on the phenyl ring can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-4-methyl-1H-imidazole: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-4-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-1H-imidazole: Lacks the methyl group on the imidazole ring.
Uniqueness
2-(3-Bromophenyl)-4-methyl-1H-imidazole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and binding properties. The presence of the bromine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group can affect the compound’s steric and electronic properties .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |
InChI Key |
VTLAIEMREXMOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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